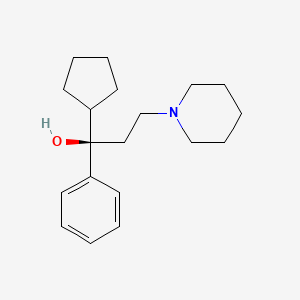
(R)-Cycrimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Cycrimine is a chiral compound known for its pharmacological properties. It is primarily used as an anticholinergic agent, which means it inhibits the action of the neurotransmitter acetylcholine in the central and peripheral nervous systems. This compound has been studied for its potential therapeutic applications, particularly in the treatment of Parkinson’s disease and other neurological disorders.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Cycrimine typically involves the resolution of racemic mixtures or the use of chiral catalysts to obtain the desired enantiomer. One common method is the asymmetric synthesis, which employs chiral ligands or catalysts to favor the formation of the ®-enantiomer. The reaction conditions often include specific temperatures, solvents, and pH levels to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of ®-Cycrimine may involve large-scale resolution techniques such as chiral chromatography or crystallization. These methods are designed to separate the ®-enantiomer from its (S)-counterpart efficiently. The use of advanced technologies and equipment ensures high throughput and cost-effectiveness in the production process.
化学反応の分析
Types of Reactions
®-Cycrimine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: ®-Cycrimine can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
科学的研究の応用
®-Cycrimine has been extensively studied for its applications in various fields:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Medicine: Explored as a treatment for Parkinson’s disease and other neurological disorders due to its anticholinergic effects.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
作用機序
®-Cycrimine exerts its effects by binding to muscarinic acetylcholine receptors, thereby inhibiting the action of acetylcholine. This inhibition reduces the excitatory effects of acetylcholine on neurons, leading to a decrease in symptoms such as tremors and muscle rigidity in Parkinson’s disease. The molecular targets include various subtypes of muscarinic receptors, and the pathways involved are primarily related to the cholinergic system.
類似化合物との比較
Similar Compounds
Atropine: Another anticholinergic agent used to treat bradycardia and as a pre-anesthetic to reduce salivation.
Scopolamine: Used to prevent motion sickness and postoperative nausea.
Benztropine: Commonly used in the treatment of Parkinson’s disease and drug-induced extrapyramidal symptoms.
Uniqueness of ®-Cycrimine
®-Cycrimine is unique due to its specific chiral configuration, which may result in different pharmacokinetic and pharmacodynamic properties compared to its (S)-enantiomer and other similar compounds. Its selective binding to certain muscarinic receptor subtypes also contributes to its distinct therapeutic profile.
特性
CAS番号 |
184488-58-2 |
|---|---|
分子式 |
C19H29NO |
分子量 |
287.4 g/mol |
IUPAC名 |
(1R)-1-cyclopentyl-1-phenyl-3-piperidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C19H29NO/c21-19(18-11-5-6-12-18,17-9-3-1-4-10-17)13-16-20-14-7-2-8-15-20/h1,3-4,9-10,18,21H,2,5-8,11-16H2/t19-/m0/s1 |
InChIキー |
SWRUZBWLEWHWRI-IBGZPJMESA-N |
異性体SMILES |
C1CCN(CC1)CC[C@@](C2CCCC2)(C3=CC=CC=C3)O |
正規SMILES |
C1CCN(CC1)CCC(C2CCCC2)(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


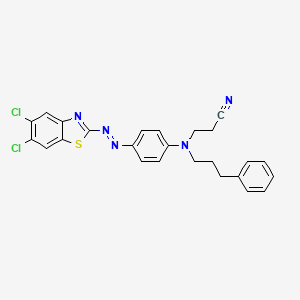

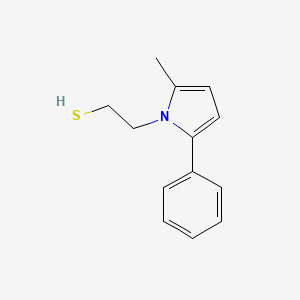
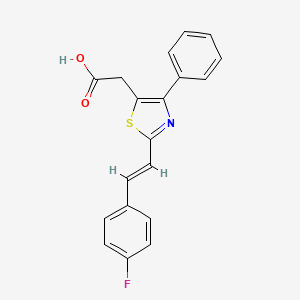
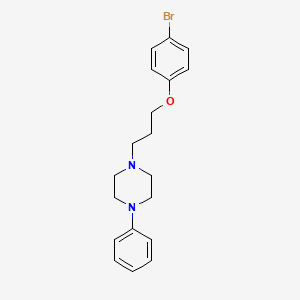
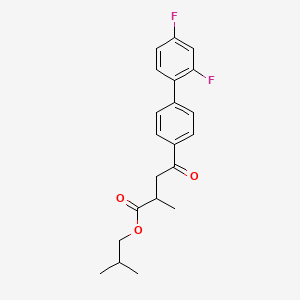
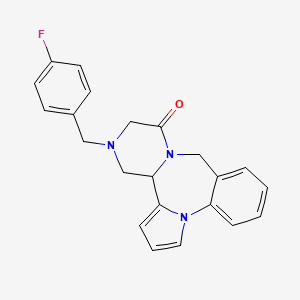




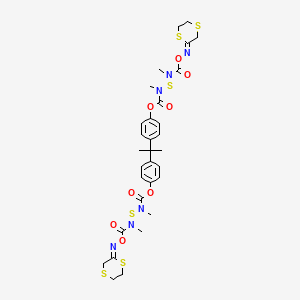
![(E)-but-2-enedioic acid;8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12712550.png)

